molecular formula C20H41N B12543593 (1E)-N-Dodecyl-2-ethylhexan-1-imine CAS No. 142116-49-2

(1E)-N-Dodecyl-2-ethylhexan-1-imine

Cat. No.: B12543593
CAS No.: 142116-49-2
M. Wt: 295.5 g/mol
InChI Key: BMTHITJOQJYAGO-UHFFFAOYSA-N
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Description

(1E)-N-Dodecyl-2-ethylhexan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Dodecyl-2-ethylhexan-1-imine typically involves the condensation reaction between dodecylamine and 2-ethylhexanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. The reaction mixture is usually refluxed in a suitable solvent such as toluene or benzene, and a dehydrating agent like molecular sieves is often added to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Dodecyl-2-ethylhexan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

(1E)-N-Dodecyl-2-ethylhexan-1-imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of membrane proteins due to its amphiphilic nature.

    Industry: Used as a surfactant or emulsifying agent in various industrial processes.

Mechanism of Action

The mechanism of action of (1E)-N-Dodecyl-2-ethylhexan-1-imine involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound proteins and pathways. This can lead to changes in cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-Dodecyl-2-ethylhexan-1-amine
  • (1E)-N-Dodecyl-2-ethylhexan-1-nitrile
  • (1E)-N-Dodecyl-2-ethylhexan-1-oxime

Uniqueness

(1E)-N-Dodecyl-2-ethylhexan-1-imine is unique due to its specific imine functional group combined with a long alkyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

142116-49-2

Molecular Formula

C20H41N

Molecular Weight

295.5 g/mol

IUPAC Name

N-dodecyl-2-ethylhexan-1-imine

InChI

InChI=1S/C20H41N/c1-4-7-9-10-11-12-13-14-15-16-18-21-19-20(6-3)17-8-5-2/h19-20H,4-18H2,1-3H3

InChI Key

BMTHITJOQJYAGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN=CC(CC)CCCC

Origin of Product

United States

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